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Compound of Interest

Compound Name:
3-(Methylthio)pyrazine-2-

carboxylic acid

CAS No.: 1341569-95-6

Cat. No.: B2362680

Get Quote

Executive Summary
3-(Methylthio)pyrazine-2-carboxylic acid is a specialized heterocyclic building block used in

the development of pharmaceuticals, particularly kinase inhibitors, antitubercular agents, and

antiviral scaffolds (e.g., Favipiravir analogs). Its value lies in its bifunctional reactivity: it

possesses a carboxylic acid "anchor" for amide coupling and a methylthio (-SMe) "handle" at

the C3 position.

This guide details the handling, synthesis, and downstream applications of this intermediate.[1]

It focuses on two primary workflows:

Direct Amidation: Utilizing the carboxyl group to attach pharmacophores.

The "Sulfone Switch": Oxidizing the methylthio group to a sulfone (

) to activate the C3 position for nucleophilic aromatic substitution (

), enabling late-stage diversification.
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Chemical Profile & Material Science
Property Specification Notes

IUPAC Name
3-(Methylthio)pyrazine-2-

carboxylic acid

Molecular Formula

Molecular Weight 170.19 g/mol

Appearance Off-white to pale yellow solid
Oxidizes slowly in air to

sulfoxide.

Solubility DMSO, DMF, MeOH (Hot)
Poor solubility in non-polar

solvents.

Acidity (

)
~3.0 - 3.5 (Carboxyl)

Pyrazine nitrogen protonation

occurs < pH 1.

Storage 2-8°C, Inert Atmosphere
Hygroscopic; store under

Nitrogen/Argon.

Handling Precaution: The methylthio group can release methanethiol (rotten cabbage odor)

upon degradation or exposure to strong acids. Work in a well-ventilated fume hood.

Synthetic Utility & Mechanism[1][2][3]
The strategic value of 3-(methylthio)pyrazine-2-carboxylic acid is its ability to serve as a

masked electrophile. While the carboxylic acid directs the initial coupling, the methylthio group

is relatively inert to standard coupling conditions but can be "switched on" later.

Mechanism: The "Sulfone Switch"
The -SMe group is a poor leaving group in

reactions. However, oxidation transforms it into a methanesulfonyl (mesyl) group, which is an
excellent leaving group due to the electron-withdrawing nature of the sulfone and the pyrazine
ring.
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This allows researchers to install the pyrazine core early in the synthesis and modify the C3

position at a late stage.

Visualization: Reaction Workflow
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Caption: Stepwise transformation from precursor to diversified API via the Sulfone Switch

strategy.

Experimental Protocols
Protocol A: Synthesis of 3-(Methylthio)pyrazine-2-
carboxylic acid
Starting Material: 3-Chloropyrazine-2-carboxylic acid (or methyl ester).

Reagents:

3-Chloropyrazine-2-carboxylic acid (1.0 eq)

Sodium thiomethoxide (NaSMe) (2.2 eq)

DMF (Dimethylformamide) (10 vol)

HCl (1M) for workup

Procedure:

Dissolution: Charge a round-bottom flask with 3-chloropyrazine-2-carboxylic acid and DMF.

Stir under nitrogen.

Addition: Cool the mixture to 0°C. Add sodium thiomethoxide portion-wise. Note: The

reaction is exothermic. 2.2 equivalents are used to act as both nucleophile and base for the

carboxylic acid.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

Monitor by HPLC/TLC (Disappearance of chloro-starting material).

Quench: Pour the reaction mixture into ice-water (20 vol).

Acidification: Slowly adjust pH to ~3.0 using 1M HCl. The product should precipitate as a

solid.

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 40°C.

Yield Expectation: 75–85%.

Protocol B: Downstream Amide Coupling (T3P Method)
Target: Coupling the carboxylic acid to an amine (R-NH2). T3P (Propylphosphonic anhydride)

is preferred for pyrazines to minimize epimerization and side reactions.

Reagents:

3-(Methylthio)pyrazine-2-carboxylic acid (1.0 eq)

Amine partner (R-NH2) (1.1 eq)

T3P (50% in EtOAc/DMF) (1.5 eq)

DIPEA (Diisopropylethylamine) (3.0 eq)[1]

Solvent: EtOAc or DMF

Procedure:

Setup: Dissolve the acid and the amine in the solvent. Add DIPEA.

Coupling: Cool to 0°C. Add T3P solution dropwise.

Incubation: Stir at room temperature for 2–12 hours.

Workup: Dilute with water/brine. Extract with EtOAc. Wash organic layer with saturated
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(removes unreacted acid) and brine.

Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol C: The "Sulfone Switch" (Oxidation &
Displacement)
Target: Replacing the -SMe group with a new nucleophile.

Step 1: Oxidation[2][3]

Dissolve the SMe-amide intermediate in DCM.

Add mCPBA (meta-chloroperoxybenzoic acid) (2.2 eq) at 0°C.

Stir at RT for 2 hours.

Wash with

(to quench peroxide) and

. Isolate the sulfone.

Step 2: Displacement (

)

Dissolve the sulfone intermediate in THF or Dioxane.

Add the new nucleophile (e.g., Morpholine, primary amine) (1.2–2.0 eq).

Add base (e.g.,

or TEA).

Heat to 60–80°C. The sulfone is displaced rapidly.

Isolate the final 3-substituted pyrazine.[4]
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Analytical Quality Control
Parameter Method Acceptance Criteria

Identity
-NMR (DMSO-

)

Characteristic SMe singlet at

2.5–2.6 ppm. Pyrazine protons

at

8.5–8.7 ppm.

Purity HPLC (C18 Column)
>98.0% (Area %). Monitor des-

methylthio impurities.

Residual Solvent GC-Headspace DMF < 880 ppm (ICH limit).

Water Content Karl Fischer
< 1.0% w/w (Critical for

coupling efficiency).

Troubleshooting Note: If the NMR shows a split peak for the SMe group or broad signals, check

for rotamers. Pyrazine amides often exhibit restricted rotation, leading to complex NMR spectra

at room temperature. Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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